![molecular formula C11H14N2O2 B11893283 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile CAS No. 6627-87-8](/img/structure/B11893283.png)
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile is a spiro compound characterized by a unique bicyclic structure containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile typically involves the reaction of cyclohexanone with ethyl cyanoacetate and 2-cyanoacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound . Another method involves the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde to form diazaspiro derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive nitrile groups.
Common Reagents and Conditions
Aminomethylation: Primary amines, formaldehyde, boiling ethanol.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Diazaspiro Derivatives: Formed from aminomethylation reactions.
Substituted Spiro Compounds: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of analgesic, anticonvulsant, and sedative agents.
Materials Science: Employed in the development of novel materials with unique structural properties.
Organic Synthesis: Utilized as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- 1,3-Dioxane-1,3-dithiane Spiranes
- Bis(1,3-oxathiane) Spiranes
Uniqueness
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable diazaspiro derivatives and undergo various substitution reactions makes it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
6627-87-8 |
---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2,4-dioxo-3-azaspiro[5.5]undecane-5-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c12-7-8-10(15)13-9(14)6-11(8)4-2-1-3-5-11/h8H,1-6H2,(H,13,14,15) |
InChI-Schlüssel |
JUSPBXZYLXJDRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(=O)NC(=O)C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.